2-Amino-2-(3-ethylphenyl)acetic acid
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Overview
Description
2-Amino-2-(3-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl group at the meta position and an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-ethylbenzaldehyde, which is obtained by the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 3-Ethylphenylacetic Acid: The 3-ethylbenzaldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form 3-ethylphenylmethanol. This intermediate is oxidized using an oxidizing agent like potassium permanganate to yield 3-ethylphenylacetic acid.
Amination: The final step involves the amination of 3-ethylphenylacetic acid. This can be achieved through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient reactions and easy separation of products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-ethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkylated derivatives
Substitution: Halogenated compounds, ethers
Scientific Research Applications
2-Amino-2-(3-ethylphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study enzyme-substrate interactions and metabolic pathways involving amino acids and their derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-ethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways, affecting biochemical processes at the cellular level.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: The parent compound without the ethyl and amino substitutions.
2-Amino-2-phenylacetic Acid: Similar structure but without the ethyl group.
3-Ethylphenylacetic Acid: Lacks the amino group.
Uniqueness
2-Amino-2-(3-ethylphenyl)acetic acid is unique due to the presence of both the ethyl and amino groups, which confer distinct chemical and biological properties. The ethyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic pockets in proteins. The amino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-amino-2-(3-ethylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSQPHBGRLWQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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